5-HT1A Receptor Binding Affinity (Ki): Tandospirone vs. Buspirone, Gepirone, Ipsapirone
Tandospirone (exo isomer) exhibits a 5-HT1A receptor Ki of 27 ± 5 nM in rat cortical membranes, which is approximately 2.7-fold lower affinity (higher Ki) than ipsapirone (Ki = 10 nM), 1.4-fold higher affinity (lower Ki) than gepirone (Ki = 38 nM), and sits within the broad affinity range reported for buspirone (Ki = 9.3–29.5 nM) [1][2]. The endo isomer's affinity has not been separately quantified in peer-reviewed literature, but stereochemical inversion can alter receptor binding by 10- to 100-fold in related azapirones, underscoring the need for isomer-specific sourcing [3].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 27 ± 5 nM (exo-tandospirone); endo-tandospirone data not separately quantified |
| Comparator Or Baseline | Ipsapirone: 10 nM; Gepirone: 38 nM; Buspirone: 9.3–29.5 nM range |
| Quantified Difference | Tandospirone shows 2.7-fold lower affinity vs. ipsapirone; 1.4-fold higher affinity vs. gepirone |
| Conditions | Rat cortical membrane homogenates, [3H]8-OH-DPAT displacement assay |
Why This Matters
Affinity differences of this magnitude can translate into distinct in vivo dosing requirements and therapeutic windows, making compound-specific sourcing essential for reproducible pharmacology studies.
- [1] Hamik, A., Oksenberg, D., Fischette, C., & Peroutka, S. J. (1990). Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biological Psychiatry, 28(2), 99-109. doi:10.1016/0006-3223(90)90627-e View Source
- [2] RxReasoner. (n.d.). Gepirone. Retrieved April 19, 2026 View Source
- [3] US Patent 4,507,303. (1985). Exo- and endo-substituted bicyclo[2.2.1]heptane-2,3-dicarboximide derivatives as anxiolytics. View Source
